Regioisomeric Identity: C5-Pyrazole Attachment vs. Common C3-Linked Analogs
The target compound 1500627-24-6 is the 5-(pyrazol-4-yl)isoxazole-4-carboxylic acid regioisomer. The closest commercially widespread analog family comprises 3-(pyrazol-4-yl)isoxazole-4-carboxylic acids (e.g., 5-methyl-3-(1-phenyl-1H-pyrazol-4-yl)isoxazole-4-carboxylic acid). In the C5-linked regioisomer, the carboxylic acid at isoxazole C4 is oriented differently relative to the pyrazole ring system, altering the exit vector geometry and H-bonding pharmacophore presentation .
| Evidence Dimension | Regioisomeric connectivity (IUPAC name and SMILES-defined scaffold topology) |
|---|---|
| Target Compound Data | 5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid (pyrazole attached at isoxazole C5; SMILES: C1=CC=C(C=C1)N2C=C(C=N2)C3=C(C=NO3)C(=O)O) |
| Comparator Or Baseline | 5-Methyl-3-(1-phenyl-1H-pyrazol-4-yl)isoxazole-4-carboxylic acid (pyrazole attached at isoxazole C3; pyrazole N-phenyl substitution retained, methyl added at isoxazole C5) |
| Quantified Difference | Different ring connectivity (C5-C vs. C3-C); 14 Da molecular weight difference (255.23 vs. 269.25 g/mol); altered spatial presentation of the carboxylic acid pharmacophore (no quantitative angle/distance data available in public domain for direct overlay) |
| Conditions | Structural and topological comparison based on standardized IUPAC nomenclature and canonical SMILES from vendor technical datasheets . |
Why This Matters
In SAR-driven procurement, regioisomeric mismatch between the screening hit and the follow-up building block introduces an uncontrolled variable that can invalidate activity comparisons; specifying the correct regioisomer is therefore a critical selection criterion.
